molecular formula C21H24N2O2 B5215831 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5215831
M. Wt: 336.4 g/mol
InChI Key: MMESUCGWVTZUTH-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethylphenyl group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethylphenyl and methylbenzyl groups. Common synthetic routes may involve the use of reagents such as amines, carboxylic acids, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide include other pyrrolidine derivatives and compounds with similar functional groups, such as:

  • 1-(4-methylphenyl)-N-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-16-8-10-19(11-9-16)23-14-18(12-20(23)24)21(25)22-13-17-6-4-15(2)5-7-17/h4-11,18H,3,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMESUCGWVTZUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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